[2,5'-Bi-1H-benzimidazole]-5-carboxaldehyde
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Overview
Description
1H,1’H-[2,5’-Bibenzo[d]imidazole]-5-carbaldehyde is a heterocyclic compound that features a unique structure comprising two benzimidazole units connected via a carbon bridge
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H,1’H-[2,5’-Bibenzo[d]imidazole]-5-carbaldehyde typically involves the condensation of o-phenylenediamine with an appropriate aldehyde under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which subsequently cyclizes to form the benzimidazole ring system. The specific conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions: 1H,1’H-[2,5’-Bibenzo[d]imidazole]-5-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: 1H,1’H-[2,5’-Bibenzo[d]imidazole]-5-carboxylic acid.
Reduction: 1H,1’H-[2,5’-Bibenzo[d]imidazole]-5-methanol.
Substitution: Various substituted benzimidazole derivatives.
Scientific Research Applications
1H,1’H-[2,5’-Bibenzo[d]imidazole]-5-carbaldehyde has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 1H,1’H-[2,5’-Bibenzo[d]imidazole]-5-carbaldehyde involves its interaction with various molecular targets. The compound can form hydrogen bonds and π-π interactions with proteins and nucleic acids, affecting their function. Additionally, the aldehyde group can undergo nucleophilic addition reactions with biological nucleophiles, leading to the formation of covalent adducts that modulate biological activity.
Comparison with Similar Compounds
- 1H,1’H-2,2’-Bibenzo[d]imidazole
- 1H,1’H-5,5’-Bibenzo[d]imidazole
- 1H,1’H-2,5’-Bibenzo[d]imidazole
Comparison: 1H,1’H-[2,5’-Bibenzo[d]imidazole]-5-carbaldehyde is unique due to the presence of the aldehyde functional group, which imparts distinct reactivity and potential for further functionalization. In contrast, other similar compounds may lack this functional group, limiting their reactivity and applications. The specific arrangement of the benzimidazole units also contributes to the unique properties of 1H,1’H-[2,5’-Bibenzo[d]imidazole]-5-carbaldehyde, making it a valuable compound for various scientific and industrial applications.
Biological Activity
[2,5'-Bi-1H-benzimidazole]-5-carboxaldehyde is a compound that belongs to the class of benzimidazole derivatives, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Overview of Benzimidazole Derivatives
Benzimidazole derivatives have gained significant attention in medicinal chemistry due to their broad-spectrum pharmacological properties. They exhibit activities against various diseases, including cancer, infections, and inflammatory conditions. The structural features of these compounds contribute to their biological efficacy, making them valuable in drug development.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. Research indicates that benzimidazole derivatives can induce apoptosis in cancer cells by modulating key signaling pathways such as the NF-κB pathway. For instance, one study demonstrated that certain benzimidazole derivatives exhibited cytotoxic effects against breast cancer cell lines (MDA-MB-231), suggesting a promising avenue for further exploration in cancer therapy .
Antimicrobial Properties
The compound also shows significant antimicrobial activity. In vitro tests have revealed that it possesses antibacterial properties against both Gram-positive and Gram-negative bacteria. For example, studies utilizing the broth microdilution method indicated that derivatives with specific substitutions on the benzimidazole ring displayed notable antibacterial activity compared to standard antibiotics . The minimum inhibitory concentrations (MICs) for some derivatives were found to be significantly lower than those of conventional antibiotics like ampicillin and ciprofloxacin.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of benzimidazole derivatives. Modifications at different positions on the benzimidazole scaffold can enhance potency and selectivity against various biological targets. For instance, substituents at the 2-position of the indole nucleus have been linked to improved antimicrobial efficacy .
Case Study 1: Anticancer Efficacy
A study investigated a series of benzimidazole derivatives for their ability to inhibit cell proliferation in MDA-MB-231 cells. The results showed that compounds with electron-withdrawing groups demonstrated enhanced cytotoxicity, indicating that electronic effects play a crucial role in their anticancer activity.
Compound | IC50 (µM) | Mechanism of Action |
---|---|---|
1 | 12.5 | Apoptosis induction via NF-κB modulation |
2 | 25 | Inhibition of cell cycle progression |
3 | 15 | Targeting XIAP proteins |
Case Study 2: Antimicrobial Activity
In another study focusing on antimicrobial activity, several benzimidazole derivatives were tested against common pathogens such as Staphylococcus aureus and Escherichia coli. The findings indicated that compounds with specific functional groups exhibited MIC values significantly lower than those of standard treatments.
Compound | MIC (µg/mL) | Target Organism |
---|---|---|
A | 50 | S. aureus |
B | 100 | E. coli |
C | 62.5 | S. typhi |
Properties
CAS No. |
167959-20-8 |
---|---|
Molecular Formula |
C15H10N4O |
Molecular Weight |
262.27 g/mol |
IUPAC Name |
2-(3H-benzimidazol-5-yl)-3H-benzimidazole-5-carbaldehyde |
InChI |
InChI=1S/C15H10N4O/c20-7-9-1-3-12-14(5-9)19-15(18-12)10-2-4-11-13(6-10)17-8-16-11/h1-8H,(H,16,17)(H,18,19) |
InChI Key |
QXKGHONOKVYYEN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1C=O)NC(=N2)C3=CC4=C(C=C3)N=CN4 |
Origin of Product |
United States |
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